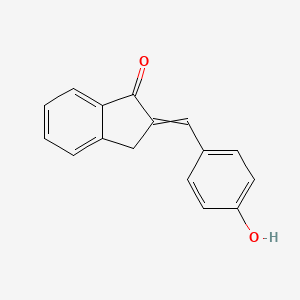

4-(1-Oxoindan-2-ylidenemethyl)phenol

Description

Properties

Molecular Formula |

C16H12O2 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-[(4-hydroxyphenyl)methylidene]-3H-inden-1-one |

InChI |

InChI=1S/C16H12O2/c17-14-7-5-11(6-8-14)9-13-10-12-3-1-2-4-15(12)16(13)18/h1-9,17H,10H2 |

InChI Key |

DRPPCEHRGYFXHN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization Research of 4 1 Oxoindan 2 Ylidenemethyl Phenol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. For 4-(1-Oxoindan-2-ylidenemethyl)phenol, ¹H and ¹³C NMR provide detailed information about its carbon skeleton, the chemical environment of each proton, and the electronic distribution across the molecule.

¹H NMR Analysis: The ¹H NMR spectrum provides a definitive map of the proton environments. The presence of a phenolic hydroxyl group (-OH) is confirmed by a singlet peak observed at 9.69 ppm researchgate.net. This significant downfield shift is indicative of a proton attached to an electronegative oxygen atom and suggests potential involvement in hydrogen bonding. The aromatic protons of the indanone and phenol (B47542) rings appear as a complex multiplet in the range of 7.18-7.78 ppm, integrating to eight protons researchgate.net. The exocyclic vinylic proton (=CH) gives rise to a singlet at 6.89 ppm, confirming the benzylidene moiety researchgate.net. A key structural feature, the methylene protons (-CH₂) of the indanone ring, is identified by a singlet at 4.05 ppm researchgate.net. The singlet nature of this peak suggests that the two protons are chemically equivalent, which provides insight into the molecule's conformation and symmetry in the NMR timescale.

¹³C NMR Analysis: The ¹³C NMR spectrum complements the proton data by mapping the carbon framework. The most downfield signal at 194.18 ppm is unequivocally assigned to the carbonyl carbon (C=O) of the indanone ring, a characteristic shift for α,β-unsaturated ketones researchgate.net. The spectrum displays a total of 12 distinct signals in the aromatic/vinylic region (117.86-158.60 ppm), corresponding to the various sp²-hybridized carbons of the aromatic rings and the double bond researchgate.net. The aliphatic methylene carbon (-CH₂) of the indanone moiety is observed in the upfield region at 32.85 ppm researchgate.net.

The combined NMR data confirms the E-configuration of the exocyclic double bond, which is the thermodynamically more stable isomer. The chemical shifts provide a detailed electronic picture, highlighting the electron-withdrawing effect of the carbonyl group and the electronic interplay between the two aromatic systems connected by the conjugated bridge.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃ Data sourced from Adebayo et al., 2014. researchgate.net

| Technique | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | 9.69 (s, 1H) | Phenolic -OH |

| 7.18-7.78 (m, 8H) | Aromatic protons | |

| 6.89 (s, 1H) | Vinylic =CH | |

| 4.05 (s, 2H) | Indanone -CH₂- | |

| ¹³C NMR | 194.18 | Carbonyl C=O |

| 158.60 | Quaternary C (Ar-O) | |

| 150.82 | Quaternary C | |

| 138.11 | Quaternary C | |

| 136.94 | Quaternary C | |

| 135.69, 133.93, 130.83, 128.53, 127.53, 124.44, 122.86 | Aromatic/Vinylic CH | |

| 117.99, 117.86 | Aromatic CH | |

| 32.85 | Indanone -CH₂- |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₂O₂), the calculated exact mass is 236.08373 Da. HRMS analysis would be expected to yield a measured mass within a few parts per million (ppm) of this value, providing unambiguous confirmation of the molecular formula.

Proposed Fragmentation Pathway: Upon ionization (e.g., by electron impact), the molecular ion [M]⁺• at m/z 236 would be formed. Key fragmentation steps could include:

Loss of Carbon Monoxide (CO): A common fragmentation for cyclic ketones, the molecular ion could lose a molecule of CO (28 Da) to produce a fragment ion at m/z 208.

Cleavage of the Indanone Ring: The five-membered ring could undergo cleavage, leading to various smaller fragments. Fragmentation of the parent 1-indanone (B140024) structure often involves the loss of CO followed by the loss of a hydrogen atom or ethylene.

Retro-Diels-Alder (RDA) type reactions: Although not a classic RDA substrate, cleavage across the indanone ring could occur.

Benzyl C-C Bond Cleavage: Scission of the bond connecting the phenol ring to the exocyclic double bond could generate a resonance-stabilized hydroxyphenylmethylidene radical or cation.

A plausible fragmentation cascade would involve initial loss of CO, followed by rearrangements and further fragmentation of the resulting hydrocarbon skeleton. The stability of the aromatic rings would likely result in prominent fragment ions corresponding to the intact phenyl and hydroxyphenyl moieties.

Table 2: Theoretical High-Resolution Mass Spectrometry Data and Proposed Fragments

| m/z (Calculated) | Formula | Proposed Fragment Identity |

| 236.0837 | [C₁₆H₁₂O₂]⁺• | Molecular Ion [M]⁺• |

| 208.0888 | [C₁₅H₁₂O]⁺• | [M - CO]⁺• |

| 180.0939 | [C₁₄H₁₂]⁺• | [M - CO - CO]⁺• or [M - 2CO]⁺• (less likely) |

| 131.0497 | [C₉H₇O]⁺ | Indanone-related fragment |

| 107.0497 | [C₇H₇O]⁺ | Hydroxybenzyl cation |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive evidence of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. While the crystal structure for this compound itself is not publicly documented, analysis of closely related derivatives provides significant insight into its likely solid-state conformation and packing.

For instance, the crystal structure of a mono-Mannich base of 2-(4-hydroxybenzylidene)-2,3-dihydroinden-1-one has been reported, revealing key structural features that are likely conserved. In this related compound, the 2,3-dihydro-1H-indene ring system is essentially planar researchgate.net. This planarity is a common feature in such conjugated systems. The dihedral angle between the mean plane of the indene ring system and the attached benzene (B151609) ring is small, typically around 9.27°, indicating a nearly coplanar arrangement that maximizes π-system conjugation researchgate.net.

A crucial aspect of the solid-state structure of this compound would be the intermolecular interactions. The presence of both a phenolic hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) strongly suggests the formation of intermolecular hydrogen bonds. These O-H···O=C interactions would likely be a dominant feature in the crystal packing, linking molecules into chains or more complex networks and influencing the material's physical properties, such as melting point and solubility. Additionally, weak C-H···O and π-π stacking interactions between the aromatic rings are expected to further stabilize the crystal lattice researchgate.net.

Table 3: Expected Crystallographic Parameters based on Analogous Structures Data is hypothetical and based on reported values for closely related indanone derivatives. researchgate.netresearchgate.net

| Parameter | Expected Value/Feature | Structural Implication |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this size |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Efficient packing |

| Dihedral Angle | 5-10° | Near-planar conformation, extensive conjugation |

| Indanone Ring | Essentially planar | Rigidity of the core structure |

| Intermolecular Forces | Strong O-H···O hydrogen bonds | Primary packing driver |

| C-H···π interactions | Stabilization of the 3D network | |

| π-π stacking | Contribution to crystal stability |

Vibrational Spectroscopy (FTIR, Raman) for Comprehensive Functional Group Analysis and Molecular Structure Insights

FTIR Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group; its broadness is indicative of hydrogen bonding. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The most intense and sharp peak in the spectrum is the C=O stretching vibration of the α,β-unsaturated ketone, which is observed at approximately 1700 cm⁻¹ researchgate.net. The conjugated C=C double bonds (both exocyclic and aromatic) give rise to a strong absorption at 1603 cm⁻¹ researchgate.net. The region from 1000 to 1300 cm⁻¹ contains bands associated with C-O stretching and in-plane C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. According to the principle of mutual exclusion, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetrical vibrations of the aromatic rings and the C=C double bonds are expected to produce strong Raman signals. The C=C stretching of the exocyclic double bond and the aromatic ring breathing modes would be particularly prominent. The C=O stretch, while strong in the IR, would also be visible in the Raman spectrum. This technique is especially useful for analyzing the skeletal framework of the conjugated system.

Table 4: Key Vibrational Frequencies and Their Assignments IR data sourced from Adebayo et al., 2014. researchgate.net

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Technique |

| 3200-3500 | O-H stretch (phenolic, H-bonded) | FTIR |

| 3000-3100 | Aromatic C-H stretch | FTIR, Raman |

| 2850-2960 | Aliphatic C-H stretch (-CH₂-) | FTIR, Raman |

| ~1700 | C=O stretch (α,β-unsaturated ketone) | FTIR (Strong), Raman (Moderate) |

| ~1603 | C=C stretch (conjugated alkene/aromatic) | FTIR (Strong), Raman (Strong) |

| 1400-1600 | Aromatic ring skeletal vibrations | FTIR, Raman |

| 1200-1300 | C-O stretch (phenol) | FTIR |

| 650-900 | Out-of-plane C-H bend (aromatic) | FTIR |

Computational Chemistry and Theoretical Investigations of 4 1 Oxoindan 2 Ylidenemethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, rooted in quantum mechanics, can predict a wide array of properties, including molecular geometry, electronic distribution, and reactivity, without the need for empirical data.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. researchgate.netmdpi.comdntb.gov.ua This method is particularly adept at describing the electronic structure of molecules, making it a powerful tool for investigating the properties of 4-(1-Oxoindan-2-ylidenemethyl)phenol. DFT calculations can be employed to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles. researchgate.net Such calculations for similar phenol (B47542) derivatives have often utilized the B3LYP functional with a 6-311G(d,p) basis set to achieve reliable geometric parameters. researchgate.netdntb.gov.ua

Furthermore, DFT is instrumental in exploring the electronic properties that govern a molecule's reactivity. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. Other important electronic properties that can be determined through DFT include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, and Natural Bond Orbital (NBO) analysis, which provides insights into charge transfer and conjugative interactions within the molecule. researchgate.netresearchgate.net

For a series of novel 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives, DFT calculations at the B3LYP/6-311++G** level of theory were used to determine global parameters like ionization potential (IP), electron affinity (EA), chemical hardness (η), and chemical potential (μ), which are crucial for explaining their antioxidant activities. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for a Series of Phenol Derivatives

| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Chemical Hardness (η) (eV) | Chemical Potential (μ) (eV) |

| Derivative A | 6.12 | 1.98 | 2.07 | -4.05 |

| Derivative B | 6.25 | 2.05 | 2.10 | -4.15 |

| Derivative C | 6.08 | 1.95 | 2.06 | -4.01 |

Note: The data in this table is illustrative and based on findings for similar phenol derivatives, not this compound itself, for which specific data is not publicly available.

Ab initio methods, which are based on first principles without the inclusion of empirical parameters, offer a high level of theoretical accuracy. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are particularly useful for studying reaction mechanisms, including the calculation of reaction energy profiles and the analysis of transition states. researchgate.net

For this compound, ab initio calculations could be employed to investigate various chemical reactions, such as its synthesis or potential metabolic pathways. By mapping the potential energy surface of a reaction, researchers can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with other molecules, such as a biological target.

For this compound, MD simulations would be invaluable for understanding its flexibility and the different conformations it can adopt. This is particularly important for its interaction with a biological receptor, as the binding affinity can be highly dependent on the molecule's conformation. A united-atom model, for instance, has been used to conduct large-scale MD simulations of cross-linked phenolic resins. researchgate.net

In the context of drug design, MD simulations are frequently used to study the binding of a ligand to its target protein. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. They can also be used to calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.compensoft.net

The first step in QSAR modeling is the selection and calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure and properties. For a series of compounds related to this compound, a wide range of descriptors could be calculated. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule and can be derived from quantum chemical calculations. Examples include HOMO and LUMO energies, dipole moment, and atomic charges. nih.gov

Lipophilic Parameters: These describe the molecule's hydrophobicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The most common lipophilic descriptor is the logarithm of the partition coefficient (logP).

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and surface area.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices. nih.gov

In a 2D-QSAR study of indole-alkylamine derivatives, molar refractivity (CMR) and lipophilicity (CLogP) were among the calculated parameters. mdpi.com

Once the descriptors have been calculated, a mathematical model is developed to correlate these descriptors with the biological activity. This is typically done using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS).

A critical aspect of QSAR modeling is the validation of the developed model to ensure its statistical significance and predictive power. This is typically done through:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric here. mdpi.com

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive correlation coefficient (r²_pred) is calculated for this purpose. mdpi.com

A good QSAR model should have high values for both the correlation coefficient (R²) of the training set and the cross-validated correlation coefficient (q²), as well as a high predictive correlation coefficient (r²_pred) for the test set. For a series of β3 adrenergic agonists, the best 3D-QSAR models presented high q² values and good linear fits, indicating adequate predictive power. mdpi.com

Mechanistic Studies through Computational Approaches (e.g., Elucidation of Reaction Pathways, Tunneling Dynamics)

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions, offering insights into reaction pathways and dynamics that are often challenging to probe experimentally. For this compound, a derivative of 2-benzylidene-1-indanone (B110557), its synthesis is typically achieved through a Claisen-Schmidt condensation reaction. wikipedia.orgnih.govresearchgate.net This reaction involves the base-catalyzed condensation of 1-indanone (B140024) with p-hydroxybenzaldehyde. wikipedia.org While specific computational studies detailing the mechanistic nuances of this exact reaction are not extensively available in the public domain, the general mechanism of the Claisen-Schmidt condensation is well-understood and can be thoroughly analyzed using theoretical methods to predict the most plausible reaction pathways.

Elucidation of Reaction Pathways

The Claisen-Schmidt condensation proceeds through a sequential mechanism involving an aldol (B89426) addition followed by a dehydration step. wikipedia.org Computational modeling, particularly using Density Functional Theory (DFT), can map out the potential energy surface of this reaction, identifying the structures of intermediates and transition states, and calculating their relative energies.

The proposed base-catalyzed reaction pathway is as follows:

Enolate Formation: A base, typically a hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from the 1-indanone molecule, forming a resonance-stabilized enolate. This is a rapid and reversible step.

Nucleophilic Attack: The formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of p-hydroxybenzaldehyde. This leads to the formation of a tetrahedral intermediate, an aldol addition product.

Protonation: The intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy ketone.

Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes dehydration to form the final α,β-unsaturated ketone, this compound. This step is typically the rate-determining step and can proceed through either an E1cB (elimination unimolecular conjugate base) or E2 (elimination bimolecular) mechanism, depending on the specific reaction conditions.

Computational studies on similar condensation reactions allow for the construction of a detailed energy profile for these steps. The table below presents hypothetical, yet chemically reasonable, computed energies for the key species involved in the reaction pathway, illustrating the energetic landscape of the transformation.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (1-indanone + p-hydroxybenzaldehyde) | 0.0 |

| TS1 | Transition state for enolate formation | +12.5 |

| INT1 | Enolate intermediate | +8.0 |

| TS2 | Transition state for C-C bond formation | +18.2 |

| INT2 | Aldol addition intermediate | -5.7 |

| TS3 | Transition state for dehydration | +25.4 |

| P | Product (this compound) | -15.0 |

Note: These values are illustrative and represent a plausible energy profile for a Claisen-Schmidt condensation. Actual values would require specific DFT calculations.

Tunneling Dynamics

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically cannot surmount. johnhogan.info In chemical reactions, this is most significant for the transfer of light particles, such as protons or hydrogen atoms. While often associated with low-temperature reactions, tunneling can also play a role at ambient temperatures, particularly in reactions with relatively low and narrow energy barriers. johnhogan.inforesearchgate.net

In the context of the Claisen-Schmidt condensation, certain steps, particularly those involving proton transfer, may be influenced by quantum tunneling effects. researchgate.net For instance, the initial deprotonation of 1-indanone to form the enolate and the subsequent protonation of the aldol intermediate are steps where tunneling could potentially accelerate the reaction rate beyond what is predicted by classical transition state theory. johnhogan.infowikipedia.org

Deformed Transition State Theory (d-TST) is one computational approach that can be used to account for tunneling effects in reaction rate calculations. researchgate.net Studies on some Claisen-Schmidt reactions have indicated that certain elementary steps exhibit sub-Arrhenius behavior (a deviation from the expected linear relationship between the logarithm of the rate constant and the inverse of temperature), which is a signature of quantum tunneling. researchgate.net

The table below outlines the key parameters that would be investigated in a computational study of tunneling dynamics for a proton transfer step in the formation of this compound.

| Parameter | Description | Significance in Tunneling Analysis |

| Barrier Height (ΔE‡) | The potential energy difference between the reactant and the transition state. | Lower barriers increase the probability of tunneling. johnhogan.info |

| Barrier Width | The width of the potential energy barrier near the transition state. | Narrower barriers significantly enhance the likelihood of tunneling. |

| Imaginary Frequency (ν‡) | The vibrational frequency of the transition state corresponding to the reaction coordinate. | A higher magnitude can be indicative of a more pronounced tunneling effect. |

| Tunneling Correction Factor (κ) | A multiplicative factor applied to the classical transition state theory rate constant to account for tunneling. | A value of κ > 1 indicates a significant contribution from tunneling. |

While a detailed computational analysis of tunneling dynamics for the synthesis of this compound is not yet available in published literature, the established principles of physical organic chemistry and computational quantum chemistry suggest that such effects could be a non-negligible aspect of its formation mechanism. Future theoretical investigations would be valuable in quantifying the extent of these quantum effects.

Molecular Mechanism of Action Research for 4 1 Oxoindan 2 Ylidenemethyl Phenol and Analogues

Enzyme Inhibition Studies and Kinetic Analysis

Research into the enzymatic inhibition profiles of 4-(1-Oxoindan-2-ylidenemethyl)phenol and structurally related compounds has revealed a multi-target engagement strategy, which is of significant interest in the development of therapeutics for complex neurological disorders.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Modulation

Analogues of this compound have demonstrated significant inhibitory activity against cholinesterases, enzymes critical to the regulation of the neurotransmitter acetylcholine (B1216132). A prominent analogue, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, also known as donepezil (B133215), is a potent inhibitor of acetylcholinesterase (AChE).

Kinetic studies have shown that donepezil exhibits a high degree of selectivity for AChE over butyrylcholinesterase (BChE). This selectivity is a key attribute, as the distinct roles and distribution of these two enzymes in the body mean that selective AChE inhibition is often desired to minimize potential side effects. The inhibitory concentration (IC50) of donepezil against AChE has been reported to be in the nanomolar range, indicating a strong binding affinity. Specifically, one study found the IC50 value to be 5.7 nM for AChE, with a selective affinity 1250 times greater for AChE than for BChE.

The mechanism of inhibition is typically reversible and non-competitive, involving interactions with key residues within the enzyme's active site. This modulation of cholinesterase activity leads to an increase in the levels and duration of action of acetylcholine in the synaptic cleft, a primary therapeutic strategy in conditions characterized by cholinergic deficits.

Monoamine Oxidase (MAO) Inhibition Profiles (MAO-A and MAO-B)

Compounds structurally related to this compound, specifically 2-heteroarylidene-1-indanone derivatives, have been identified as potent inhibitors of monoamine oxidase (MAO) enzymes. nih.gov MAO-A and MAO-B are crucial in the metabolism of monoamine neurotransmitters, and their inhibition can lead to increased levels of these neurotransmitters in the brain.

Studies on a series of 2-heteroarylidene-1-indanone derivatives have shown that these compounds are effective in vitro inhibitors of MAO-B, with IC50 values ranging from 0.0044 to 1.53 μM. nih.gov While they also inhibit the MAO-A isoform, it is with lower potency, with IC50 values as low as 0.061 μM. nih.gov This suggests a degree of selectivity towards MAO-B, which is a desirable characteristic for the treatment of certain neurodegenerative disorders. The inhibition has been found to be of a competitive and reversible nature. nih.gov

Structure-activity relationship (SAR) analyses indicate that certain substitutions on the indanone ring system significantly influence the inhibitory activity. For instance, the presence of a methoxy (B1213986) group on the A-ring has been shown to enhance MAO-B inhibition. nih.gov The nature of the heteroaromatic substituent also plays a role in determining the potency of inhibition. nih.gov The phenolic hydroxyl group, a key feature of this compound, is a common moiety in many natural MAO inhibitors and is known to contribute to their antioxidant and enzyme-inhibiting properties.

Kinase Inhibition Activities (e.g., DYRK1A, CLK1/CLK4, Haspin)

Recent research has expanded the pharmacological profile of compounds analogous to this compound to include the inhibition of certain protein kinases. A series of sulfur-containing tetracyclic compounds, which share a core structural similarity, were evaluated for their ability to inhibit Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a kinase implicated in the pathology of several neurodegenerative diseases.

The most active of these analogues demonstrated potent, ATP-competitive inhibition of DYRK1A, with an IC50 value of 35 nM. This compound also showed significant inhibitory activity against other related kinases, including CLK1 (IC50 = 20 nM), CLK4 (IC50 = 26 nM), and to a lesser extent, Haspin (IC50 = 76 nM). The presence of a phenolic hydroxyl group on the indanone-like moiety was found to be a critical determinant for potent DYRK1A inhibition. Docking studies suggest that these compounds bind within the ATP-binding sites of these kinases, explaining their inhibitory action.

Ligand-Target Binding Interactions and Molecular Recognition

The efficacy of this compound and its analogues as enzyme inhibitors is fundamentally determined by the precise nature of their interactions with the target proteins at a molecular level.

Characterization of Binding Sites (e.g., Active Site, Peripheral Anionic Site)

In the context of cholinesterase inhibition, analogues such as donepezil have been shown to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The CAS is located at the bottom of a deep and narrow gorge and contains the catalytic triad (B1167595) of amino acids directly involved in acetylcholine hydrolysis. The PAS is situated at the entrance of this gorge and is thought to play a role in the initial binding of substrates and inhibitors.

The dual binding of these inhibitors is a key feature of their mechanism. The interaction with the CAS directly blocks the enzymatic breakdown of acetylcholine. Simultaneously, binding to the PAS can allosterically modulate the enzyme's conformation and interfere with the binding of other molecules. This dual-site interaction contributes to the high potency of these inhibitors. Molecular modeling studies have elucidated the specific amino acid residues within both the CAS and PAS that are involved in these binding interactions.

Determinants of Binding Affinity and Selectivity

The binding affinity and selectivity of this compound analogues for their target enzymes are governed by a combination of factors, including their three-dimensional structure, electronic properties, and the specific functional groups they possess.

Structure-activity relationship studies have provided valuable insights into these determinants. For instance, in the case of AChE inhibitors like donepezil, the presence and positioning of the dimethoxyindan-one moiety and the N-benzylpiperidine group are crucial for high-affinity binding. These groups engage in a network of hydrophobic interactions, hydrogen bonds, and π-π stacking interactions with key amino acid residues in the AChE active site gorge.

Data Tables

Table 1: Inhibitory Activity of this compound Analogues against Cholinesterases

| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE/BChE) |

| Donepezil | AChE | 5.7 | 1250 |

| Donepezil | BChE | 7125 |

Data is illustrative and compiled from published research.

Table 2: Inhibitory Activity of 2-Heteroarylidene-1-indanone Derivatives against Monoamine Oxidases

| Compound Derivative | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| Representative Compound 1 | >10 | 0.0044 |

| Representative Compound 2 | 0.061 | 0.5 |

| Representative Compound 3 | 1.2 | 1.53 |

Data represents a range of activities observed in a series of related compounds.

Table 3: Kinase Inhibition Profile of a Tetracyclic Analogue

| Kinase Target | IC50 (nM) |

| DYRK1A | 35 |

| CLK1 | 20 |

| CLK4 | 26 |

| Haspin | 76 |

Data is for a structurally related sulfur-containing tetracyclic compound.

Cellular Pathway Modulation and Signaling Cascade Research

Research into this compound and its analogues, a class of compounds known as arylidene indanones or 2-benzylidene-1-indanones, has revealed significant interactions with key cellular signaling pathways, particularly those involved in inflammation and neuroregulation. These compounds have been shown to exert their effects by modulating complex signaling cascades, leading to a variety of cellular responses.

A significant area of investigation has been the anti-inflammatory properties of these molecules. Studies have demonstrated that certain 2-benzylidene-1-indanone (B110557) derivatives can effectively suppress pro-inflammatory responses. nih.gov This is achieved through the modulation of the nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. semanticscholar.orgresearchgate.net

The NF-κB pathway is a critical regulator of inflammatory gene expression. researchgate.net In response to stimuli such as lipopolysaccharide (LPS), this pathway is activated, leading to the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Research has shown that treatment with 2-benzylidene-1-indanone analogues can inhibit the phosphorylation of NF-κB, a key step in its activation. researchgate.net This, in turn, reduces the expression and release of TNF-α and IL-6 in a dose-dependent manner. nih.gov

Concurrently, these compounds have been observed to enhance the Nrf2 signaling pathway. semanticscholar.org The Nrf2 pathway plays a crucial role in the cellular antioxidant response and is known to negatively regulate NF-κB signaling. semanticscholar.org By increasing the levels of Nrf2, these analogues can inhibit the degradation of IκB-α, a protein that keeps NF-κB inactive, thereby preventing the nuclear translocation and subsequent activity of NF-κB. semanticscholar.org

In addition to the NF-κB/Nrf2 axis, research has explored the impact of these compounds on mitogen-activated protein kinase (MAPK) signaling pathways, including JNK and ERK, which are also pivotal in regulating inflammatory gene expression. researchgate.net Some derivatives have been found to block the LPS-induced activation of the NF-κB/MAPK signaling pathway. nih.gov

Beyond their anti-inflammatory effects, analogues of this compound have been investigated for their potential in neurological conditions. These studies have focused on their ability to act as antagonists for adenosine (B11128) A1 and A2A receptors (ARs). nih.gov The blockade of A2A receptors, in particular, is a therapeutic strategy for conditions like Parkinson's disease. nih.gov Structure-activity relationship studies have shown that specific substitutions on the benzylidene indanone scaffold can lead to high affinity for these receptors. nih.gov

Furthermore, certain 2-benzylidene-1-indanone derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), enzymes that are key targets in the treatment of Alzheimer's disease. mdpi.com The inhibitory activity of these compounds is influenced by their stereochemistry, with the E and Z isomers showing different potencies. mdpi.com The indanone core of these molecules can interact with key amino acid residues within the active sites of these enzymes. mdpi.com One of the most potent AChE inhibitors developed from this scaffold is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, also known as Donepezil. nih.gov

The following tables summarize the inhibitory activities of some 2-benzylidene-1-indanone analogues on various cellular targets and processes.

Table 1: Inhibitory Activity of 2-Benzylidene-1-Indanone Analogues on Inflammatory Mediators

| Compound | Target/Assay | Cell Type | IC50 (nM) |

| IPX-18 | TNF-α release | Human Whole Blood (HWB) | 298.8 |

| IPX-18 | TNF-α release | Peripheral Blood Mononuclear Cells (PBMCs) | 96.29 |

| IPX-18 | IFN-γ inhibition | Human Whole Blood (HWB) | 217.6 |

| IPX-18 | IFN-γ inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | 103.7 |

| IPX-18 | Basophil activation (FcεRI receptor assay) | - | 91.63 |

| IPX-18 | RBL-2H3 degranulation | Rat Basophil Cells (RBL-2H3) | 98.52 |

Table 2: Adenosine Receptor Affinity of 2-Benzylidene-1-Indanone Analogues

| Compound | Receptor | Species | Ki (µM) |

| 1a | A1 AR | Rat | 0.435 |

| 1a | A2A AR | Rat | 0.903 |

| 2e | A1 AR | Rat | 0.042 |

| 2e | A2A AR | Rat | 0.078 |

Table 3: Acetylcholinesterase Inhibitory Activity of an Indanone Derivative

| Compound | Enzyme | IC50 (nM) |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Acetylcholinesterase (AChE) | 5.7 |

Structure Activity Relationship Sar Studies of 4 1 Oxoindan 2 Ylidenemethyl Phenol Derivatives

Systematic Modification of the Indanone Moiety and its Impact on Biological Activity

The indanone moiety is a crucial anchor for biological activity, and substitutions on its bicyclic core have profound effects on potency and selectivity.

The introduction of methoxy (B1213986) groups onto the bicyclic indanone core is a well-established strategy for enhancing biological activity. Research on related indanone derivatives has shown that the placement of these electron-donating groups is critical. Specifically, the 5,6-dimethoxy substitution pattern on the indanone ring is a key feature in some of the most potent acetylcholinesterase (AChE) inhibitors, such as Donepezil (B133215). nih.govresearchgate.netnih.gov

In studies of various indanone derivatives, the 5,6-dimethoxy substitution consistently leads to a significant increase in inhibitory potency against AChE. researchgate.netnih.gov For example, the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as one of the most powerful anti-AChE inhibitors, with an IC50 value in the nanomolar range and over 1000-fold selectivity for AChE compared to butyrylcholinesterase (BuChE). researchgate.net This highlights the importance of the electronic properties conferred by these substituents on the bicyclic system for optimal interaction with the enzyme's active site.

Further studies on 2-benzylidene-1-indanone (B110557) derivatives as adenosine (B11128) receptor (AR) antagonists revealed that the position of the methoxy group on Ring A significantly modulates binding affinity. C4-methoxy substitution was found to be preferable over C5-methoxy or C5,6-dimethoxy substitutions for both A₁ and A₂A AR affinity. nih.gov This indicates that the optimal substitution pattern on the indanone core is target-dependent.

Table 1: Impact of Methoxy Substitution on the Indanone Core (Ring A) on Biological Activity

| Compound Series | Ring A Substitution | Target | Observed Activity |

|---|---|---|---|

| Acetylcholinesterase Inhibitors | Unsubstituted | AChE | Moderate Potency |

| Acetylcholinesterase Inhibitors | 5,6-Dimethoxy | AChE | High Potency (nM range), High Selectivity researchgate.netnih.gov |

| Adenosine Receptor Antagonists | C4-Methoxy | A₁/A₂A AR | High Affinity (nM range) nih.gov |

| Adenosine Receptor Antagonists | C5-Methoxy | A₁/A₂A AR | Lower Affinity (µM range) nih.gov |

| Adenosine Receptor Antagonists | C5,C6-Dimethoxy | A₁/A₂A AR | Lower Affinity (µM range) nih.gov |

The exocyclic alkylidene bridge, typically a methylidene group in the parent compound, is not merely a linker but a key determinant of the molecule's stereochemistry. The double bond introduces geometric isomerism (E/Z), which fundamentally alters the spatial orientation of the indanone and phenolic rings. This variation has a dramatic impact on how the ligand fits into a biological target's binding site.

Studies on 2-benzylideneindan-1-one-based photoswitches have demonstrated that the E and Z isomers can possess significantly different biological activities. mdpi.com For dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), the thermally stable E isomer of certain derivatives showed potent, high nanomolar inhibition of both enzymes. mdpi.com Upon photoisomerization to a mixture rich in the Z isomer, the inhibitory potency against AChE was markedly decreased, illustrating that the specific geometry conferred by the exocyclic bridge is critical for enzymatic inhibition. mdpi.com This difference arises because the spatial repositioning of the key pharmacophoric features, such as the indanone carbonyl and the phenolic hydroxyl, alters their interactions within the enzyme's binding gorge. mdpi.com

Exploration of Phenol (B47542) Substituent Effects and Aromatic Ring Modifications

The phenolic ring (Ring B) offers extensive opportunities for modification to enhance activity, selectivity, and pharmacokinetic properties.

The phenolic hydroxyl group is a critical feature, often acting as a hydrogen bond donor or acceptor in interactions with target proteins. Its acidity and hydrogen-bonding capacity are modulated by other substituents on the aromatic ring. SAR studies on 2-benzylidene-1-indanone derivatives have systematically explored the influence of various substituents on Ring B.

For anti-inflammatory activity, a 4'-hydroxyl group on the benzylidene ring is often beneficial. In one study, a compound with a 4'-hydroxy and a 3'-methoxy group (vanillin-derived) on Ring B showed potent inhibition of TNF-α production. nih.gov The electronic nature of substituents plays a key role; electron-donating groups (e.g., methoxy, hydroxyl) at the para-position generally enhance activity in many chalcone-like structures. nih.gov

Conversely, the introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) or trifluoromethyl (CF₃), can also lead to potent compounds, depending on the target. nih.govnih.gov For instance, SAR studies on inhibitors of ROS production found that fluorine, trifluoromethyl, or bromine functionalities on the phenyl ring were important for activity. nih.gov Steric factors are also significant; increasing the size of a 4'-alkoxy group from methoxy to ethoxy was found to decrease anti-inflammatory activity, suggesting a sterically constrained binding pocket. nih.gov

Table 2: Influence of Phenol Ring (Ring B) Substituents on Anti-inflammatory Activity

| Position(s) | Substituent(s) | Effect on TNF-α/IL-6 Inhibition |

|---|---|---|

| 4' | -OH | Generally favorable |

| 4' | -OCH₃ | Potent activity nih.gov |

| 4' | -OC₂H₅ | Decreased activity (steric hindrance) nih.gov |

| 3', 4' | -OCH₃, -OH | Potent activity nih.gov |

| 4' | -F | Maintained activity nih.gov |

| 4' | -Br | Decreased activity nih.gov |

| 3', 4' | -F, -F | Significantly decreased activity nih.gov |

While the phenolic hydroxyl is often crucial for activity, it can be a site of metabolic liability (e.g., glucuronidation), leading to rapid clearance and poor oral bioavailability. To overcome this, medicinal chemists employ bioisosteric replacement, where the phenol group is substituted with other functional groups that retain the key binding interactions but possess improved drug-like properties.

Linker Region Modifications and Conformational Constraints

As discussed previously (Section 6.1.2), the E/Z isomerism is the most significant modification of this linker region. The two isomers can be considered distinct compounds with different shapes, leading to different binding affinities for a given biological target. For example, in a series of photoisomerizable AChE inhibitors, the E-isomer displayed significantly higher potency than the Z-isomer. mdpi.com Molecular docking studies suggest that the E-isomer allows for optimal positioning of the indanone and substituted phenyl rings within the enzyme's active site gorge, facilitating key π-π stacking and hydrogen bonding interactions. The Z-isomer, with its altered geometry, is unable to achieve this ideal binding pose, resulting in weaker inhibition. mdpi.com This highlights that the conformational constraint imposed by the linker is a primary determinant of biological activity.

Stereochemical Influences on Biological Activity and Specificity

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, plays a pivotal role in its biological activity. For derivatives of 4-(1-oxoindan-2-ylidenemethyl)phenol, the presence of chiral centers can lead to the existence of stereoisomers, such as enantiomers and diastereomers. These isomers, while having the same chemical formula and connectivity, can exhibit significantly different pharmacological profiles due to the stereospecific nature of their interactions with biological targets like enzymes and receptors.

Research into the stereochemistry of indanone derivatives has demonstrated that the biological activity can be highly dependent on the specific stereoisomer. Although specific studies on the stereoisomers of this compound are not extensively documented in publicly available literature, the principles of stereoselectivity are well-established for the broader class of indanone-containing compounds.

A notable example that illustrates the critical role of stereochemistry in the biological activity of indanone derivatives is the study of the individual stereoisomers of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone, a potent mast cell stabilizing agent. nih.govtcd.ie In this research, all four possible stereoisomers of the compound were synthesized and evaluated for their ability to prevent mediator release from mast cells, a key process in allergic and inflammatory responses.

The study revealed that the manner in which the stereoisomers prevented direct membrane activation was highly dependent on their specific three-dimensional structure. nih.gov The in vitro and in vivo activities of the four stereoisomers—1a, 1b, 1c, and 1d—showed distinct differences in their potency.

One of the stereoisomers, designated as 1b, was identified as the most active isomer in vivo, demonstrating superior activity compared to the commonly used mast cell stabilizer, disodium cromoglycate. nih.gov The varying activities of the different stereoisomers underscore the importance of stereochemistry in the design and development of pharmacologically active indanone derivatives. The differential effects are attributed to the specific fit of each isomer into the binding site of its biological target.

The data from the in vitro evaluation of the stereoisomers of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone against histamine release induced by various agents are presented below.

As the data indicates, stereoisomer 1c exhibited the most potent inhibitory activity against histamine release induced by compound 48/80, concanavalin A, and vancomycin, while stereoisomer 1b was the most effective against A23187-induced release. tcd.ie These findings clearly demonstrate that subtle changes in the spatial orientation of the substituents can lead to significant differences in biological activity.

Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial steps in the structure-activity relationship (SAR) studies of this compound derivatives. Such investigations would provide a deeper understanding of the pharmacophore and guide the design of more potent and selective therapeutic agents.

Chemical Biology Applications and Chemical Probe Development

Development as Small Molecule Chemical Probes for Target Identification and Validation

Small molecule chemical probes are essential tools for dissecting protein function and validating potential drug targets. aacrjournals.orgaacrjournals.orgnih.gov An ideal probe is potent, selective, and demonstrates target engagement in a cellular context. aacrjournals.org The development process involves designing molecules that can specifically interact with a protein of interest to modulate its activity, thereby allowing researchers to study the biological consequences of this interaction.

There is no available research describing the development or use of 4-(1-Oxoindan-2-ylidenemethyl)phenol as a chemical probe for target identification and validation.

Design and Synthesis of Labeled Chemical Probes for Ligand-Target Interaction Characterization

To confirm direct binding to a target protein in complex biological systems, small molecules are often chemically modified to include reporter tags. nih.govtandfonline.com These tags can be fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or bio-orthogonal handles (like alkynes or azides) for subsequent chemical ligation. unimi.itnih.gov The synthesis of such labeled probes must be carefully designed to ensure that the appended tag does not disrupt the molecule's original binding properties. tandfonline.com

No studies have been published detailing the design or synthesis of labeled versions of This compound for the characterization of ligand-target interactions.

Chemoselective Probes for Metabolome Profiling and Biomarker Discovery

Chemoselective probes can be designed to react with specific functional groups found in metabolites, enabling the targeted enrichment and analysis of entire classes of small molecules from complex biological samples. nih.govscispace.com This approach, sometimes termed "activity-based metabolomics," helps to overcome the analytical challenges of metabolomics by reducing sample complexity and enhancing the detection of low-abundance species. diva-portal.orgresearchgate.net

There is no documented application of This compound as a chemoselective probe for the profiling of the metabolome or for biomarker discovery.

Boronate-Based Probes for Biological Oxidant Detection and Quantification

Arylboronic acids and their esters are widely used as chemical probes for the detection of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl). nih.govfrontiersin.orgnih.gov The detection mechanism relies on the chemoselective oxidation of the carbon-boron bond, which unmasks a fluorescent or colorimetric reporter molecule. frontiersin.orgbuffalo.edu The reaction kinetics can differ significantly depending on the specific oxidant, allowing for some degree of selective detection. researchgate.net

No research is available on the synthesis or application of boronate-based derivatives of This compound for the purpose of detecting and quantifying biological oxidants.

Data Tables

As no specific research findings are available for This compound in these contexts, it is not possible to generate authentic data tables. The tables below are provided as hypothetical examples to illustrate the type of data that would be presented had such research been conducted.

Hypothetical Example Table 1: Target Engagement of a Labeled Probe This table is for illustrative purposes only.

Hypothetical Example Table 2: Reactivity of a Boronate-Based Probe This table is for illustrative purposes only.

Advanced Analytical Methodologies for Research and Quantification of 4 1 Oxoindan 2 Ylidenemethyl Phenol

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Mass Spectrometry, Diode Array Detection)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "4-(1-Oxoindan-2-ylidenemethyl)phenol". When coupled with advanced detectors such as Mass Spectrometry (MS) and Diode Array Detection (DAD), it provides a powerful tool for both quantitative analysis and structural elucidation.

Chromatographic Conditions:

A reversed-phase HPLC method would be the most suitable approach for the separation of "this compound". A typical setup would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient would be optimized to ensure adequate retention and sharp peaks for the analyte and any related impurities or metabolites.

Diode Array Detection (DAD):

A DAD detector can continuously acquire UV-Vis spectra during the chromatographic run. This is particularly useful for identifying "this compound" based on its characteristic UV absorbance spectrum, which is expected to show strong absorption bands due to its extended conjugated system. The UV-Vis spectrum can also be used to assess peak purity and to quantify the compound by creating a calibration curve at a specific wavelength of maximum absorbance.

Mass Spectrometry (MS) Detection:

Coupling HPLC with a mass spectrometer (LC-MS) offers unparalleled sensitivity and selectivity. Electrospray ionization (ESI) would be the preferred ionization technique for this compound, likely in negative ion mode to deprotonate the phenolic hydroxyl group. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments.

Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation. By isolating the precursor ion of "this compound" and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. A study on the fragmentation of similar 2-arylidene-1-indanone derivatives revealed common fragmentation pathways that can be extrapolated to the target compound. nih.gov This includes characteristic losses and the formation of specific product ions that can confirm the identity of the indanone core and the phenolic moiety.

Table 1: Postulated HPLC-MS/MS Parameters for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | Calculated m/z |

| Collision Energy | Optimized for characteristic fragmentation |

| Expected Major Fragments | Fragments corresponding to the indanone and phenol (B47542) moieties |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Forms or Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility and the presence of a polar phenolic group, "this compound" is not directly amenable to GC analysis. Therefore, a derivatization step is essential to increase its volatility and thermal stability. nih.gov

Derivatization:

Silylation is the most common derivatization technique for compounds containing hydroxyl groups. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the phenolic hydroxyl group into a non-polar trimethylsilyl (B98337) (TMS) ether. This derivatization step significantly improves the chromatographic behavior of the compound on a GC column.

GC-MS Analysis:

The derivatized analyte can then be separated on a non-polar capillary column (e.g., DB-5ms). The mass spectrometer, typically a quadrupole or ion trap, is used for detection. Electron ionization (EI) at 70 eV would generate a reproducible fragmentation pattern that can be used for structural confirmation and library matching. The mass spectrum of the TMS derivative would show a characteristic molecular ion and fragment ions resulting from the cleavage of the TMS group and fragmentation of the indanone structure.

This method is particularly useful for identifying and quantifying volatile metabolites of "this compound" that may be present in biological samples after appropriate extraction and derivatization.

Table 2: Proposed GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | BSTFA or MSTFA |

| GC Column | DB-5ms or equivalent |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Fragments | Molecular ion of the TMS derivative, characteristic fragments |

Capillary Electrophoresis (CE) for Separation and Analysis in Complex Matrices

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for the analysis of charged species in complex matrices. Due to its phenolic nature, "this compound" can be analyzed in its anionic form at an appropriate pH.

Separation Principle:

In a basic buffer, the phenolic hydroxyl group will be deprotonated, imparting a negative charge to the molecule. This allows for its separation based on its charge-to-size ratio in an applied electric field. Micellar electrokinetic chromatography (MEKC), a mode of CE, could also be employed to separate the neutral form of the compound from other matrix components by partitioning it into micelles.

Detection:

UV-Vis detection is commonly used in CE and would be suitable for "this compound" due to its strong chromophore. Coupling CE with mass spectrometry (CE-MS) would provide higher sensitivity and specificity, allowing for confident identification in complex samples such as biological fluids.

CE is advantageous due to its low sample and reagent consumption, high separation efficiency, and rapid analysis times.

Electrochemical Sensing Strategies for Selective and Sensitive Detection

The phenolic moiety of "this compound" makes it an electroactive compound, meaning it can be oxidized at an electrode surface. This property can be exploited for the development of selective and sensitive electrochemical sensors.

Working Principle:

Electrochemical methods, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), can be used to study the oxidation of the phenolic group. By applying a potential to a working electrode (e.g., glassy carbon, carbon paste, or a modified electrode), the compound will undergo an oxidation reaction, generating a current that is proportional to its concentration.

Sensor Development:

To enhance the sensitivity and selectivity of the detection, the working electrode can be modified with various nanomaterials, polymers, or enzymes. These modifications can catalyze the oxidation reaction or pre-concentrate the analyte at the electrode surface, leading to lower detection limits. The development of such sensors could provide a rapid and cost-effective method for the routine monitoring of "this compound" in various samples.

Hyphenated Techniques (e.g., HPLC-SPE-NMR-TOF-MS) for Comprehensive Structural and Quantitative Characterization

For an exhaustive characterization of "this compound" and its transformation products, highly integrated hyphenated techniques are invaluable. The online coupling of multiple analytical instruments provides a wealth of information from a single analysis.

HPLC-SPE-NMR:

This technique involves separating the sample by HPLC, followed by trapping the peaks of interest on a solid-phase extraction (SPE) cartridge. The trapped analyte is then eluted with a deuterated solvent directly into a Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation. This is particularly useful for the unambiguous identification of unknown metabolites or degradation products without the need for isolation.

HPLC-TOF-MS:

The combination of HPLC with a high-resolution time-of-flight mass spectrometer allows for the accurate mass determination of all eluting compounds, facilitating the identification of known and unknown substances based on their elemental composition.

By combining these techniques, a comprehensive profile of "this compound" and its related compounds can be obtained, providing detailed insights into its structure, purity, and metabolic fate.

Potential Applications in Materials Science Research Hypothetical/exploratory

Integration into Polymer Matrices for Functional Materials Design

The presence of a reactive phenol (B47542) group allows for the theoretical integration of 4-(1-Oxoindan-2-ylidenemethyl)phenol into various polymer matrices. This could be achieved either by grafting it onto existing polymer backbones or by using it as a monomer in polymerization reactions.

One potential route is through its incorporation into phenolic resins. Phenolic resins, produced from the reaction of phenols with formaldehyde, are known for their high thermal stability, chemical resistance, and mechanical strength. nih.gov By replacing a portion of the standard phenol with this compound, it may be possible to create a new class of phenolic resins with tailored properties. The indanone and exocyclic double bond moieties could introduce functionalities not present in traditional phenolic resins, potentially enhancing properties such as photo-reactivity or thermal stability.

Furthermore, the vinyl group in the "ylidenemethyl" bridge could potentially participate in addition polymerization reactions. This could allow for the synthesis of novel homopolymers or its use as a comonomer with other vinyl monomers to create copolymers with specific functionalities. The resulting polymers would possess pendant groups with both phenolic and indanone functionalities, which could be exploited for further chemical modifications or to impart specific properties to the material.

Below is a hypothetical comparison of properties that could be expected from a standard phenolic resin versus one modified with this compound.

| Property | Standard Phenolic Resin | Modified Phenolic Resin (Hypothetical) | Potential Advantage of Modification |

| Photo-reactivity | Low | Moderate to High | Introduction of photo-crosslinking capabilities. |

| Thermal Stability | High | Potentially Higher | The rigid indanone core could enhance thermal properties. |

| Functionalization Potential | Limited to the phenol ring | Multiple sites (phenol, ketone, double bond) | Greater versatility for post-polymerization modifications. |

| Solubility | Generally low in common solvents | May be tailored by copolymerization | Improved processability. |

Application as Components in Advanced Composite Systems

Phenolic resins are widely used as matrix materials in advanced fiber-reinforced polymer (FRP) composites due to their excellent fire resistance and high-temperature performance. researchgate.net Incorporating this compound into the phenolic resin matrix of a composite could offer several hypothetical advantages.

The inherent rigidity of the indanone structure could contribute to an increase in the stiffness and thermal stability of the resulting composite material. This would be particularly beneficial in applications where dimensional stability at elevated temperatures is critical.

Moreover, the photoreactive nature of the α,β-unsaturated ketone could be utilized for photocurable composite systems. This would allow for rapid, on-demand curing of the composite material upon exposure to UV light, offering potential advantages in manufacturing processes such as reduced cycle times and lower energy consumption compared to traditional thermal curing methods.

The table below outlines the potential impact of using this compound as a component in a phenolic resin-based composite.

| Composite Component | Function | Potential Enhancement with this compound |

| Matrix | Binds and protects the reinforcing fibers, transfers load. | Improved thermal stability, potential for photocuring. |

| Fiber-Matrix Interface | Critical for load transfer and overall composite strength. | The phenolic group could enhance adhesion to certain fiber types. |

| Reinforcing Fibers | Provide strength and stiffness (e.g., glass, carbon). | No direct impact, but a more robust matrix can better utilize fiber properties. |

Role in Smart Materials Development (e.g., pH-responsive, photosensitive materials)

"Smart" or "intelligent" polymers are materials that can undergo significant changes in their properties in response to external stimuli such as pH, light, or temperature. wikipedia.org The chemical structure of this compound makes it a promising candidate for the development of such materials.

pH-Responsive Materials: The phenolic hydroxyl group is weakly acidic and can be deprotonated in basic conditions. mdpi.com If this compound is incorporated as a pendant group on a polymer chain, changes in the pH of the surrounding environment could alter the charge state of the polymer. This can lead to conformational changes in the polymer chains, resulting in swelling or shrinking of the material. nih.gov This property could be harnessed for applications such as controlled drug delivery, where a change in pH could trigger the release of an encapsulated therapeutic agent. researchgate.net

Photosensitive Materials: The α,β-unsaturated ketone moiety, which is structurally similar to a chalcone, is known to be photoreactive. Upon exposure to UV light, this group can undergo a [2+2] cycloaddition reaction, leading to crosslinking between polymer chains. rsc.org This photocrosslinking can be used to alter the mechanical properties of the material, create patterned surfaces, or encapsulate other molecules. Indanone-based conjugated polymers have also been explored for their potential in photocatalysis, suggesting that the indanone moiety itself can contribute to the photo-physical properties of a material.

The following table summarizes the potential stimuli-responsive behaviors of polymers incorporating this compound.

| Stimulus | Responsive Moiety | Mechanism | Potential Application |

| pH (Basic) | Phenol | Deprotonation of the hydroxyl group, leading to electrostatic repulsion. | pH-triggered swelling for drug delivery or sensor applications. |

| UV Light | α,β-Unsaturated Ketone | [2+2] Cycloaddition causing crosslinking. | Photolithography, photocuring of coatings and adhesives. |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(1-Oxoindan-2-ylidenemethyl)phenol?

- Methodological Answer : The synthesis typically involves ketone or aldehyde reduction and condensation reactions. For example, sodium borohydride (NaBH₄) in tetrahydrofuran (THF) can reduce precursor carboxylic acids to alcohols, followed by dehydration or oxidation steps to form the oxoindan moiety. Solvent selection (e.g., THF, ethanol) and temperature control (298 K) are critical for optimizing yield . Trial experiments should determine optimal stoichiometry and reaction time. Purification via recrystallization (e.g., using ethyl acetate) ensures high purity (>98%) .

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps:

- Crystal Growth : Slow evaporation of ethyl acetate solutions yields suitable crystals.

- Data Collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å).

- Refinement : SHELXS97/SHELXL97 software refines structures, with hydrogen atoms constrained geometrically.

- Parameters : Example data from analogous compounds: space group Pna21, cell dimensions a = 9.524 Å, b = 11.006 Å, c = 5.942 Å, V = 622.9 ų, Z = 4 .

- Hydrogen Bonding : O–H⋯O interactions stabilize the lattice; weaker C–H⋯π interactions may occur .

Q. What spectroscopic techniques validate the compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 180–190 ppm).

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 348.44 for C₂₆H₂₀O) and fragmentation patterns. Cross-reference with NIST databases for reliability .

- IR Spectroscopy : Detect O–H stretches (~3200 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to test catalysts (e.g., Pd/C for hydrogenation), solvents (polar vs. nonpolar), and temperatures.

- Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify rate-limiting steps.

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) improves purity. Yield improvements from 70% to >90% are achievable with iterative optimization .

Q. How to resolve discrepancies between experimental and computational spectral data?

- Methodological Answer :

- DFT Calculations : Compare experimental NMR/IR data with Gaussian-optimized structures. Discrepancies in chemical shifts may arise from solvent effects or conformational flexibility.

- Error Analysis : Quantify uncertainties in crystallographic data (e.g., R₁ = 0.036, wR₂ = 0.098) and refine computational models using constrained parameters .

- Validation Tools : Use Cambridge Structural Database (CSD) entries for analogous compounds to benchmark results .

Q. What environmental and safety protocols apply to handling this compound?

- Methodological Answer :

- Hazard Mitigation : Wear PPE (gloves, goggles) to avoid skin/eye contact. Use fume hoods for volatile intermediates.

- Waste Disposal : Classify waste as halogenated/organic and use licensed disposal services.

- Regulatory Compliance : Screen for endocrine disruption potential (e.g., EU AGEC Law criteria for alkylphenols) using in vitro assays (e.g., ER/AR binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.